molecular formula C19H24N2O4 B12184455 6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B12184455
M. Wt: 344.4 g/mol
InChI Key: DQFKCZUNISSVQB-UHFFFAOYSA-N
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Description

6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Mechanism of Action

The mechanism of action of 6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to its specific structure, which combines an indole moiety with an acetyl group and a hexanoic acid chain. This unique combination imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

6-[3-(3-acetylindol-1-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C19H24N2O4/c1-14(22)16-13-21(17-8-5-4-7-15(16)17)12-10-18(23)20-11-6-2-3-9-19(24)25/h4-5,7-8,13H,2-3,6,9-12H2,1H3,(H,20,23)(H,24,25)

InChI Key

DQFKCZUNISSVQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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